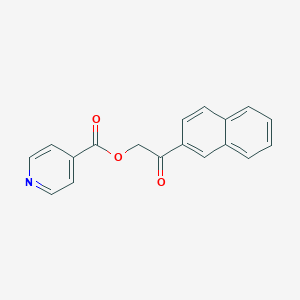![molecular formula C19H17FN2O5 B338902 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE](/img/structure/B338902.png)
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with monoethanolamine to form 2-(4-fluorobenzylamino)ethanol. This intermediate is then reacted with benzoyl chloride and acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. The process may also include purification steps like recrystallization and chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted fluorophenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorobenzylamino)ethanol: A precursor in the synthesis of the target compound.
Benzoylaminoacetyl derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
2-(4-FLUOROPHENYL)-2-OXOETHYL 2-[2-(PHENYLFORMAMIDO)ACETAMIDO]ACETATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological properties. Its fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C19H17FN2O5 |
|---|---|
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
[2-(4-fluorophenyl)-2-oxoethyl] 2-[(2-benzamidoacetyl)amino]acetate |
InChI |
InChI=1S/C19H17FN2O5/c20-15-8-6-13(7-9-15)16(23)12-27-18(25)11-21-17(24)10-22-19(26)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,24)(H,22,26) |
Clé InChI |
WRJYTUXDHZKWFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Séquence |
GGX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















